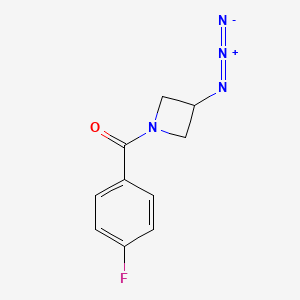

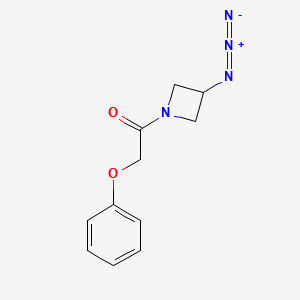

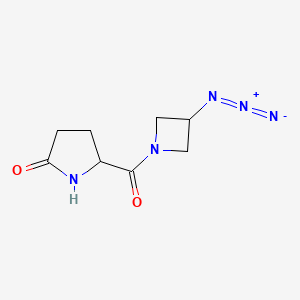

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one

Übersicht

Beschreibung

Molecular Structure Analysis

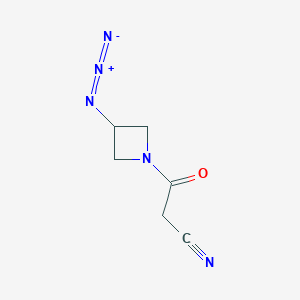

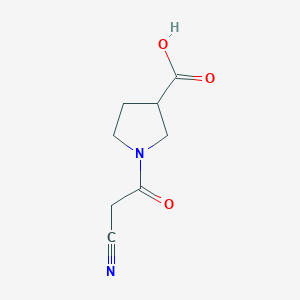

The molecular structure of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The compound also contains an azetidine ring, which is a four-membered ring .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its widespread interest stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through non-planarity. The pyrrolidine and its derivatives, such as pyrrolidine-2-one, play a significant role in the design of bioactive molecules with target selectivity. The review by Petri et al. (2021) discusses the influence of steric factors on biological activity, highlighting the structural-activity relationship (SAR) of studied compounds. This work guides medicinal chemists in developing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for the medicinal and pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This comprehensive review focuses on the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, potentially attracting researchers to utilize broader catalytic applications in developing lead molecules (Parmar et al., 2023).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Jindal and Kaur (2021) provide an inclusive anthology of literature on pyrimidine-based optical sensors, highlighting their biological and medicinal applications. This review encompasses various pyrimidine-based optical sensors, underscoring their significance in sensing applications as well as their wide range of biological and medicinal uses (Jindal & Kaur, 2021).

Chemical Groups for CNS Drug Synthesis

The search for functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is vital. Saganuwan (2017) highlights heterocycles with heteroatoms like nitrogen, sulfur, and oxygen as key organic compounds forming the largest class. These groups, including pyrrolidine and pyrimidine, may have effects ranging from depression to convulsion. This work provides insights into potential CNS effects and guides the synthesis of novel CNS-acting drugs (Saganuwan, 2017).

Wirkmechanismus

Target of Action

Many compounds that contain a pyrrolidine ring, such as Azacitidine , are known to target DNA and RNA in cells . They incorporate into the genetic material and disrupt their metabolism .

Mode of Action

Compounds like Azacitidine can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . They can also inhibit DNA methyltransferase, impairing DNA methylation .

Biochemical Pathways

The primary pathway affected by such compounds is the DNA methylation pathway . By inhibiting DNA methyltransferase, these compounds can alter the methylation status of DNA, which can affect gene expression and lead to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, the presence of a pyrrolidine ring in a compound can modify its physicochemical parameters and improve its ADME/Tox results .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. For example, Azacitidine, which targets DNA and RNA, can have anti-neoplastic activity and is used in the treatment of certain types of cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the solvent used in the synthesis of a compound can affect its properties and biological activity .

Biochemische Analyse

Biochemical Properties

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidin-2-one moiety is known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The azetidine ring, on the other hand, has been associated with β-lactam antibiotics, indicating its potential in inhibiting bacterial enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidin-2-one derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound may similarly affect cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azetidine ring can inhibit bacterial enzymes, while the pyrrolidin-2-one moiety may interact with carbonic anhydrase isoenzymes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may exhibit toxic or adverse effects, while lower doses might be therapeutic. For instance, pyrrolidin-2-one derivatives have shown dose-dependent antiarrhythmic activity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidin-2-one moiety is known to be metabolized by specific enzymes, affecting its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its function. For example, similar compounds have been localized to the nucleus, affecting gene expression .

Eigenschaften

IUPAC Name |

5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJYCQVCLQKDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.